An In-depth Technical Guide to 1,8-Octanediol: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 1,8-Octanediol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Octanediol, also known as octamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₈OH.[1][2] It presents as a white solid at room temperature and is a versatile chemical intermediate with significant applications in polymer chemistry, cosmetics, and the pharmaceutical industry.[3][4] Its utility is primarily derived from the two terminal hydroxyl groups, which allow it to act as a monomer in various polymerization reactions, and its long carbon chain, which imparts flexibility and hydrophobicity to the resulting materials.[5] This guide provides a comprehensive overview of the chemical and physical properties of 1,8-Octanediol, its applications with a focus on drug development, and detailed experimental protocols.
Chemical and Physical Properties
The fundamental properties of 1,8-Octanediol are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General Chemical Properties of 1,8-Octanediol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| IUPAC Name | Octane-1,8-diol | |
| CAS Number | 629-41-4 | |
| Synonyms | Octamethylene glycol, 1,8-Dihydroxyoctane |
Table 2: Physical Properties of 1,8-Octanediol
| Property | Value | Reference |
| Appearance | White solid, colorless to white crystals or flakes | |
| Melting Point | 57-61 °C | |
| Boiling Point | 278.8 °C @ 760 mmHg; 172 °C @ 20 mmHg | |
| Density | 0.913 g/cm³ | |
| Solubility | Soluble in water and methanol; Soluble in alcohol, insoluble in ether, light gasoline | |
| Flash Point | 148 °C | |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | |
| Refractive Index | 1.442 | |
| logP (Octanol/Water Partition Coefficient) | 1.75 (calculated) |
Applications in Research and Drug Development
1,8-Octanediol is a key building block in the synthesis of various polymers, particularly biodegradable polyesters and polyurethanes, which are of great interest in the biomedical field.
Biodegradable Polymers for Tissue Engineering and Drug Delivery
A significant application of 1,8-Octanediol is in the synthesis of the biodegradable elastomer poly(1,8-octanediol-co-citrate) (POC). This polymer is synthesized through the polycondensation of 1,8-octanediol with citric acid, a non-toxic, natural metabolite. The resulting polyester is biocompatible and exhibits tunable mechanical properties, making it a promising material for soft tissue engineering scaffolds. While 1,8-Octanediol itself is not directly implicated in specific signaling pathways, its incorporation into such polymers allows for the creation of matrices that can support cell growth and proliferation, and can be designed for the controlled release of therapeutic agents. The biodegradability of these polymers is advantageous as they can be broken down into non-toxic products that are safely cleared by the body.
Other Applications
In addition to its role in advanced biomedical polymers, 1,8-Octanediol is utilized in:
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Cosmetics: As an emollient, humectant, and plasticizer.
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Coatings and Inks: As a precursor in UV coatings and high-end inks.
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Pharmaceutical Formulations: As a solvent and stabilizer.
Experimental Protocols
A widely studied application of 1,8-Octanediol is in the synthesis of poly(1,8-octanediol-co-citrate) (POC). The following is a detailed methodology for its synthesis.
Synthesis of Poly(1,8-octanediol-co-citrate) (POC) Pre-polymer
Materials:
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Citric acid
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1,8-Octanediol
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Three-neck round-bottom flask
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Inlet and outlet adapter
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Nitrogen gas source
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Stirring apparatus
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Heating mantle or oil bath
Procedure:
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Equimolar amounts of citric acid and 1,8-octanediol are added to a 250 ml three-neck round-bottom flask.
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The flask is fitted with an inlet and outlet adapter to allow for a nitrogen gas flow.
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The mixture is heated to 160–165 °C under a continuous flow of nitrogen gas while stirring until the mixture melts and becomes clear.
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The temperature is then lowered to 140 °C and the reaction is allowed to proceed for 30 minutes to create the pre-polymer.
Post-polymerization (Crosslinking):
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The synthesized pre-polymer can be cast into molds of a desired shape.
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The pre-polymer is then cured (post-polymerized) by heating at 60-120 °C under vacuum (approximately 2 Pa) for a period ranging from one day to two weeks. The duration and temperature of this step will determine the degree of cross-linking and thus the final mechanical properties of the elastomer.
Visualizations
Experimental Workflow for POC Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Octanediol - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
